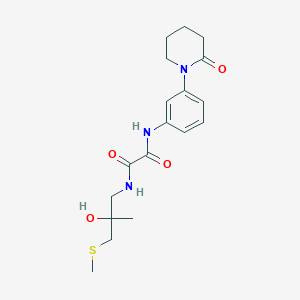
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, identified by its CAS number 1396806-31-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H25N3O4S, with a molecular weight of 379.5 g/mol. The structure includes a hydroxy group, a methylthio group, and an oxalamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O4S |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1396806-31-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and methylthio groups enhance binding affinity, potentially modulating enzyme activity and influencing biochemical pathways.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that oxalamides can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A case study involving related oxalamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects.
Enzyme Inhibition
The compound's oxalamide structure allows it to act as a competitive inhibitor for certain enzymes. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival. For example, inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, has been observed in structurally analogous compounds.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported in the range of micromolar concentrations, indicating potent activity.
- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
- Comparative Analysis : A comparative study with other oxalamide derivatives highlighted that modifications in the side chains significantly influence biological activity, emphasizing the importance of structural optimization in drug design.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(25,12-26-2)11-19-16(23)17(24)20-13-6-5-7-14(10-13)21-9-4-3-8-15(21)22/h5-7,10,25H,3-4,8-9,11-12H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUQZKYYWJKGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














